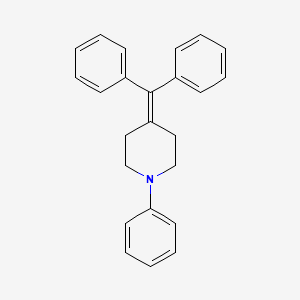

4-Benzhydrylidene-1-phenylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

919789-85-8 |

|---|---|

Molecular Formula |

C24H23N |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-benzhydrylidene-1-phenylpiperidine |

InChI |

InChI=1S/C24H23N/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21)22-16-18-25(19-17-22)23-14-8-3-9-15-23/h1-15H,16-19H2 |

InChI Key |

QAPYQZUPEQRELE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Routes to 4 Benzhydrylidene 1 Phenylpiperidine

Classical and Established Synthetic Protocols

The traditional synthesis of 4-benzhydrylidene-1-phenylpiperidine primarily relies on well-established olefination reactions, which form the carbon-carbon double bond of the exocyclic benzhydrylidene group. These methods typically involve a multi-step sequence starting from readily available precursors.

Multi-Step Reaction Sequences and Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals that the most straightforward disconnection is at the exocyclic double bond. This points to two principal synthetic strategies: the Wittig reaction and the Peterson olefination. Both approaches utilize the key intermediate, 1-phenyl-4-piperidone, as the carbonyl component.

Retrosynthetic Approach:

This retrosynthetic breakdown highlights the central role of olefination reactions in the synthesis of the target molecule. The multi-step nature of these protocols arises from the necessity to first synthesize the piperidone precursor and the respective olefination reagent.

Identification and Utilization of Key Precursors and Synthetic Intermediates

The synthesis of this compound is fundamentally dependent on two key precursors:

1-Phenyl-4-piperidone: This piperidinone derivative serves as the electrophilic carbonyl component. Its synthesis can be achieved through various methods, including the Dieckmann condensation of N,N-bis(2-carboalkoxyethyl)aniline followed by hydrolysis and decarboxylation. Another common route is the alkylation of 4-piperidone (B1582916) with a suitable phenylating agent.

Diphenylmethane-derived Olefinating Reagent: The nature of this reagent depends on the chosen olefination strategy.

For the Wittig reaction , the key intermediate is a diphenylmethyltriphenylphosphonium salt, typically prepared by the reaction of triphenylphosphine (B44618) with a diphenylmethyl halide. This salt is then deprotonated in situ with a strong base to generate the corresponding ylide, diphenylmethylenetriphenylphosphorane.

For the Peterson olefination , the reagent is an α-silyl carbanion, such as (trimethylsilyl)diphenylmethane, which is generated by deprotonation of the corresponding silane (B1218182) with a strong base like butyllithium.

The general reaction scheme for the Wittig reaction is as follows:

Scheme 1: Wittig Reaction for the Synthesis of this compound

Phosphonium (B103445) Salt Formation: (C₆H₅)₂CHX + P(C₆H₅)₃ → [(C₆H₅)₂CHP(C₆H₅)₃]⁺X⁻ (Diphenylmethyl halide + Triphenylphosphine → Diphenylmethyltriphenylphosphonium halide)

Ylide Formation: [(C₆H₅)₂CHP(C₆H₅)₃]⁺X⁻ + Base → (C₆H₅)₂C=P(C₆H₅)₃ (Phosphonium salt + Strong base → Diphenylmethylenetriphenylphosphorane)

Olefination: (C₆H₅)₂C=P(C₆H₅)₃ + 1-Phenyl-4-piperidone → this compound + (C₆H₅)₃P=O

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. While specific literature on the application of these modern techniques to the synthesis of this compound is not abundant, analogous reactions with related piperidine (B6355638) derivatives suggest potential avenues for exploration.

Catalytic Strategies for Efficient Synthesis

Catalytic versions of olefination reactions are a significant area of research. For instance, catalytic Wittig reactions, where the phosphine (B1218219) oxide byproduct is recycled in situ, could offer a more sustainable route. While not specifically documented for this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, represent another powerful catalytic strategy. organic-chemistry.org For example, a Suzuki coupling between a pre-formed 4-boryl-1-phenyl-1,2,3,6-tetrahydropyridine and a diphenylmethyl halide could be a viable, albeit different, approach to a related saturated scaffold.

Non-Conventional Methods: Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance product purity in a variety of heterocyclic syntheses. The Wittig reaction, in particular, can often be performed under microwave irradiation, sometimes even in the absence of a solvent. A hypothetical microwave-assisted synthesis of this compound could involve the brief irradiation of a mixture of 1-phenyl-4-piperidone and the phosphonium ylide, potentially leading to a significant reduction in reaction time compared to conventional heating.

Solvent-free or solid-state reactions are also gaining traction as green chemistry alternatives. The condensation of a ketone with a stabilized ylide can sometimes be achieved by simply grinding the reactants together, with or without a catalytic amount of a solid base. This approach minimizes solvent waste and can simplify product isolation.

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

For the Wittig reaction , key parameters to consider include:

Base: The choice of base for generating the ylide is critical. Strong bases such as n-butyllithium, sodium hydride, or potassium tert-butoxide are commonly used. The strength and steric bulk of the base can influence the reaction rate and the potential for side reactions.

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dimethyl sulfoxide (B87167) (DMSO) are typically employed to prevent quenching of the highly reactive ylide. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.

Temperature: Ylide generation is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. The subsequent olefination step may be carried out at room temperature or with gentle heating.

Reaction Time: Sufficient time must be allowed for both ylide formation and the subsequent reaction with the ketone. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC).

The following interactive data table illustrates hypothetical optimization parameters for the Wittig synthesis of this compound based on general principles of the reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | n-Butyllithium | Sodium Hydride | Potassium tert-butoxide |

| Solvent | Tetrahydrofuran | Dimethyl Sulfoxide | Diethyl Ether |

| Temperature (°C) | -78 to 25 | 25 to 60 | 0 to 35 |

| Reaction Time (h) | 2 - 4 | 6 - 12 | 4 - 8 |

| Hypothetical Yield (%) | High | Moderate to High | Moderate |

For the Peterson olefination , similar optimization of base, solvent, and temperature is crucial for achieving high yields. The stereochemical outcome of the Peterson olefination can be controlled by the workup conditions (acidic vs. basic), which is a key advantage of this method. google.com

Considerations for Preparative Scale Synthesis in Research Endeavors

When scaling up the synthesis of this compound for research purposes, several factors must be considered for each route to ensure efficiency, safety, and purity.

The Grignard reaction followed by dehydration is often favored for its cost-effectiveness and high potential yield. Phenylmagnesium bromide and 1-phenylpiperidin-4-one (B31807) are readily available or accessible precursors. However, scaling this route presents specific challenges. Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous conditions and inert atmospheres, which can be more difficult to maintain on a larger scale. The workup of large-volume Grignard reactions also requires careful management. The subsequent dehydration step, while straightforward, necessitates the use of strong, corrosive acids and elevated temperatures, which demand appropriate reactor materials and safety protocols. Optimization is often required to prevent potential side reactions, such as rearrangement or polymerization, and to ensure complete conversion.

Ultimately, the choice between these methods on a preparative research scale depends on a laboratory's specific capabilities, budget, and timeline. The Grignard/dehydration route may be more economical, while the Wittig reaction might offer a more direct, albeit more complex, path to the final product.

Systematic Derivatization and Scaffold Functionalization of 4 Benzhydrylidene 1 Phenylpiperidine

Strategies for Regioselective and Stereoselective Functional Group Introduction

The targeted introduction of functional groups onto the 4-benzhydrylidene-1-phenylpiperidine scaffold requires careful consideration of the inherent reactivity of each molecular component. Regioselectivity is primarily dictated by the electronic and steric properties of the three distinct aromatic rings and the exocyclic alkene, while stereoselectivity becomes crucial in reactions that generate new chiral centers, particularly at the C4 position of the piperidine (B6355638) ring.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties

The scaffold contains three phenyl rings, each with different susceptibility to aromatic substitution.

N-Phenyl Ring: This ring is analogous to an aniline (B41778) derivative, where the nitrogen atom acts as a powerful activating group, directing electrophilic aromatic substitution (EAS) to the ortho and para positions. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily on this ring. masterorganicchemistry.com However, the bulky piperidine substituent may sterically hinder the ortho positions, potentially favoring substitution at the para position.

Benzhydryl Phenyl Rings: These two rings are electronically similar to those in diphenylmethane (B89790). The benzyl (B1604629) group is a weak activating group, also directing electrophilic substitution to the ortho and para positions. researchgate.netkhanacademy.org Studies on the nitration of diphenylmethane show that substitution occurs predominantly at the para-position, yielding 4-nitro and 4,4'-dinitro derivatives. researchgate.netmasterorganicchemistry.com A similar regiochemical outcome is expected for the benzhydryl rings of the target scaffold.

Nucleophilic aromatic substitution (NAS) on any of the phenyl rings would generally require the presence of strong electron-withdrawing groups (e.g., nitro groups) to activate the ring towards nucleophilic attack. Therefore, a plausible strategy involves first introducing such groups via EAS, followed by substitution with a suitable nucleophile.

Transformations and Modifications at the Piperidine Nitrogen Center

The piperidine nitrogen offers a versatile handle for modification. While the N-phenyl bond is robust, several transformations are synthetically accessible.

N-Dearylation and Re-functionalization: The removal of the N-phenyl group, while challenging, would provide a secondary amine intermediate, 4-(diphenylmethylene)piperidine. This key intermediate could then be subjected to a wide range of functionalization reactions, including:

N-Alkylation: Introduction of various alkyl, benzyl, or phenethyl groups.

N-Acylation: Formation of amides by reaction with acyl chlorides or anhydrides.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

N-Oxidation: Treatment with oxidizing agents can lead to the corresponding N-oxide, which can alter the electronic and steric properties of the molecule and may serve as an intermediate for further reactions.

Metabolic studies of related N-alkylamino drugs often show that N-dealkylation is a common biotransformation pathway, highlighting the relevance of this modification site. leah4sci.com

Reactions Involving the Exocyclic Double Bond of 4-Benzhydrylidene

The tetrasubstituted exocyclic double bond is a key feature of the scaffold. Its reactivity is influenced by steric hindrance from the two phenyl groups and the piperidine ring. Analogous reactions on 1,1-diphenylethylene (B42955) serve as a useful model for predicting its chemical behavior. wikipedia.org

Hydrogenation: The most fundamental transformation is the reduction of the double bond to a single bond, yielding the corresponding 4-benzhydryl-1-phenylpiperidine. This is typically achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum, or Nickel under a hydrogen atmosphere. researchgate.netrsc.orgresearchgate.netgatech.edursc.org This reaction converts the sp²-hybridized C4 carbon to an sp³ center.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form the corresponding spiro-epoxide. masterorganicchemistry.comleah4sci.comlibretexts.orgquora.comyoutube.com This reaction proceeds via a concerted, syn-addition mechanism. masterorganicchemistry.comleah4sci.com The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups in an anti orientation.

Dihydroxylation: The double bond can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comkhanacademy.orgorganic-chemistry.orglibretexts.org This would yield a diol where both hydroxyl groups are on the same face of the original double bond.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com A reductive workup (e.g., with dimethyl sulfide) would yield benzophenone (B1666685) and 1-phenyl-4-piperidone, effectively reversing the most likely synthetic route to the scaffold.

| Reaction Type | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | 4-Benzhydryl-1-phenylpiperidine |

| Epoxidation | m-CPBA | Spiro[oxirane-2,4'-[1-phenyl]piperidine]-3,3-diphenyl |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 4-(Diphenyl(hydroxy)methyl)-1-phenylpiperidin-4-ol |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S | Benzophenone + 1-Phenyl-4-piperidone |

Elucidation of Stereochemical Outcomes in Derivatization Reactions

Several derivatization reactions have the potential to create new stereocenters, necessitating control and elucidation of the stereochemical outcomes. The primary site for new stereocenter formation is the C4 carbon of the piperidine ring upon saturation of the exocyclic double bond.

Facial Selectivity: Addition reactions to the planar double bond, such as epoxidation or dihydroxylation, can theoretically occur from either face. The piperidine ring in its chair conformation presents two distinct faces to an incoming reagent. The axial and equatorial approaches may have different steric environments, potentially leading to diastereoselectivity. However, without a pre-existing chiral center in the molecule, such reactions would produce a racemic mixture of enantiomers.

Asymmetric Synthesis: To achieve stereoselectivity and produce a single enantiomer, asymmetric catalysis is required. For instance, the Sharpless asymmetric dihydroxylation, which uses chiral quinine-based ligands with osmium tetroxide, could be employed to synthesize an enantiomerically enriched diol. wikipedia.org Similarly, asymmetric hydrogenation using a chiral catalyst could yield an enantiomerically enriched 4-benzhydryl-1-phenylpiperidine.

Characterization: The stereochemical outcome of these reactions would be determined using standard analytical techniques. For diastereomers, NMR spectroscopy (observing distinct chemical shifts and coupling constants) and chromatography (e.g., HPLC) are effective. For enantiomers, analysis typically requires a chiral environment, such as chiral HPLC or the use of chiral shift reagents in NMR.

Design and Synthesis of Structurally Modified Analogues and Homologues

The synthesis of the this compound scaffold itself provides a template for creating a wide array of analogues by modifying the constituent building blocks. The most direct synthetic approaches involve the olefination of a piperidone precursor.

Synthesis of the Core Scaffold: A common and effective method for forming the tetrasubstituted double bond is the Wittig reaction. udel.edunih.gov This would involve the reaction of 1-phenyl-4-piperidone with a phosphonium (B103445) ylide derived from diphenylmethyl bromide. Alternatively, reaction of 1-phenyl-4-piperidone with a Grignard reagent like phenylmagnesium bromide, followed by a second addition and subsequent acid-catalyzed dehydration, could also yield the target structure.

Analogue Synthesis: By systematically varying the starting materials in these synthetic routes, diverse libraries of analogues can be generated.

Variation of the N-Aryl Group: Using variously substituted anilines in the synthesis of the initial N-aryl-4-piperidone precursor allows for the introduction of different electronic and steric features on the N-phenyl ring.

Variation of the Benzhydrylidene Moiety: Employing substituted benzophenones (in a Wittig-type reaction) or substituted phenyl Grignard reagents allows for the synthesis of analogues with functional groups on one or both of the benzhydryl phenyl rings.

| Precursor 1 (Piperidone) | Precursor 2 (Benzhydryl Source) | Synthetic Method | Analogue Type |

| 1-(4-Chlorophenyl)-4-piperidone | (Diphenylmethyl)triphenylphosphonium bromide | Wittig Reaction | N-Aryl Substitution |

| 1-Phenyl-4-piperidone | (4,4'-Difluorobenzophenone) | McMurry Coupling | Benzhydryl Substitution |

| 1-Phenyl-4-piperidone | Phenylmagnesium bromide (2 eq.) | Grignard/Dehydration | Parent Scaffold |

| 1-Benzyl-4-piperidone | Benzophenone ylide | Wittig Reaction | N-Alkyl Analogue |

Mechanistic Investigations of Derivatization Pathways

Understanding the mechanisms of derivatization reactions is key to predicting and controlling their outcomes.

Electrophilic Addition to the Double Bond: The reaction of an electrophile (E⁺) with the exocyclic double bond is expected to proceed via a two-step mechanism. The initial attack of the π-bond on the electrophile would form a carbocation intermediate. This cation would be tertiary and benzylic, and thus highly stabilized by resonance with the two adjacent phenyl rings. Subsequent attack by a nucleophile (Nu⁻) on this carbocation would complete the addition. The planarity and stability of this intermediate mean that the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers unless sterically or electronically directed. organic-chemistry.org

Electrophilic Aromatic Substitution: The mechanism for EAS on the phenyl rings follows the well-established pathway involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. The rate and regioselectivity of the reaction are determined by the stability of this intermediate, which is enhanced by the electron-donating piperidino-nitrogen on the N-phenyl ring and the benzyl-type group on the benzhydryl rings. researchgate.net

Wittig Reaction: The formation of the scaffold via the Wittig reaction proceeds through a proposed mechanism involving the initial nucleophilic attack of the ylide on the carbonyl carbon of the piperidone. udel.edu This forms a betaine (B1666868) intermediate, which then undergoes ring closure to a four-membered oxaphosphetane. The collapse of this intermediate, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, yields the final alkene product. udel.edunih.gov

Chemical Reactivity Profiles and Elucidation of Reaction Mechanisms of 4 Benzhydrylidene 1 Phenylpiperidine

Intrinsic Reactivity Patterns with Diverse Chemical Reagents

The intrinsic reactivity of 4-Benzhydrylidene-1-phenylpiperidine is a subject of significant interest in synthetic organic chemistry. Its enamine structure provides a rich platform for a variety of chemical transformations, from reactions with electrophiles and nucleophiles to oxidation-reduction processes and photochemical rearrangements.

The enamine moiety in this compound is the primary site of electrophilic attack. The delocalization of the nitrogen's lone pair of electrons into the double bond increases the electron density at the α-carbon (the carbon of the piperidine (B6355638) ring double-bonded to the benzhydrylidene group), making it a soft nucleophile. makingmolecules.commasterorganicchemistry.com Consequently, it readily reacts with a range of electrophiles.

One of the most well-documented reactions of enamines is the Stork enamine alkylation. wikipedia.orglibretexts.org In this reaction, the enamine attacks an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. The initial product is an iminium salt, which is subsequently hydrolyzed to yield the corresponding α-alkylated ketone. For this compound, this would involve the formation of a quaternary carbon center. However, the steric bulk of the benzhydryl group may influence the feasibility and yield of such reactions.

The α-carbon of the enamine can also be acylated using acyl halides, leading to the formation of β-dicarbonyl compounds after hydrolysis. Furthermore, enamines are known to participate in Michael additions to α,β-unsaturated carbonyl compounds, again highlighting the nucleophilic character of the α-carbon. wikipedia.org

While the enamine α-carbon is the primary site of nucleophilic reactivity, the nitrogen atom, despite its lone pair being involved in conjugation, can also exhibit basicity and nucleophilicity, particularly in reactions with strong acids or highly reactive electrophiles. Protonation typically occurs at the α-carbon to form an iminium ion, which is a key reactive intermediate. masterorganicchemistry.com

Nucleophilic attack on this compound itself is less common due to the electron-rich nature of the enamine double bond. However, the iminium ion intermediate, formed upon reaction with an electrophile, is highly electrophilic at the carbon atom of the C=N+ bond and is susceptible to attack by nucleophiles. researchgate.net

Table 1: Representative Electrophilic Reactions of Enamines

| Electrophile | Reagent Example | Product Type (after hydrolysis) | Reference |

| Alkyl Halide | Methyl Iodide | α-Alkylated Ketone | wikipedia.org |

| Acyl Halide | Acetyl Chloride | β-Diketone | wikipedia.org |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | 1,5-Diketone | libretexts.org |

This table presents generalized reactivity patterns for enamines, which are expected to be applicable to this compound, although specific experimental data for this compound is limited.

The oxidation of enamines can lead to a variety of products depending on the oxidant and reaction conditions. N,N-disubstituted enamines can be oxidized by reagents like peroxy acids to form α-amino epoxides or other rearranged products. The oxidation of tertiary amines, a structural feature present in this compound, can lead to the formation of amine oxides or undergo oxidative C-N bond cleavage. libretexts.org The presence of the enamine double bond and the N-phenyl group offers multiple sites for oxidation. Oxidation of N-phenyl amines can be complex, sometimes leading to coupled products. dtic.mil

The reduction of enamines typically yields the corresponding saturated amine. Catalytic hydrogenation is a common method, although the reduction of tetrasubstituted enamines can be challenging due to steric hindrance. organic-chemistry.orgchemistryviews.org The use of more reactive reducing agents, such as metal hydrides like lithium aluminum hydride or sodium borohydride, can also effect this transformation. wikipedia.org The reduction of the iminium salt intermediate, formed by protonation of the enamine, is often a more facile process. Ionic hydrogenation, using a combination of a hydrosilane and a strong acid, is another effective method for reducing sterically hindered double bonds. wikipedia.org

Control over these oxidation-reduction pathways can be achieved by careful selection of reagents and reaction conditions. For instance, the choice of a specific oxidizing agent can favor one product over another. Similarly, the choice of reducing agent and catalyst can influence the efficiency and stereochemical outcome of the reduction.

N-Aryl enamines are known to undergo photochemical reactions, particularly electrocyclic reactions. researchgate.net Upon irradiation, N-aryl enamines can undergo a conrotatory 6π-electrocyclization to form a zwitterionic intermediate, which then rearranges to form dihydroindole or related heterocyclic systems. acs.orgdocumentsdelivered.comelectronicsandbooks.com The presence of the N-phenyl group in this compound makes it a candidate for such photocyclization reactions. The quantum yields of these reactions can be influenced by solvent and temperature, as well as the potential for competing side reactions like cis-trans isomerization. acs.org

Thermal electrocyclic reactions of enamines are also possible. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules). For a 6π system, a thermal electrocyclization would proceed in a disrotatory fashion. The high degree of substitution and potential for steric strain in the cyclized product would be significant factors in the thermodynamics of such a reaction for this compound.

Detailed Mechanistic Elucidation of Transformation Reactions

Understanding the mechanisms of the reactions of this compound is crucial for predicting its behavior and for designing synthetic strategies. This involves studying the kinetics and thermodynamics of the reaction pathways and identifying the key reactive intermediates.

The kinetics of enamine reactions can be influenced by several factors, including the nature of the electrophile, the solvent, and the steric and electronic properties of the enamine itself. For sterically hindered enamines like this compound, the rate of reaction with electrophiles may be slower compared to less hindered enamines. youtube.com

The formation of enamines is a reversible process, and the position of the equilibrium is influenced by the reaction conditions. The removal of water, for example, drives the equilibrium towards the enamine product. The stability of the enamine, which is a thermodynamic consideration, is influenced by the degree of substitution on the double bond and any steric interactions. For unsymmetrical ketones, the formation of the kinetic or thermodynamic enamine can be controlled by the choice of reaction conditions (temperature and base). youtube.com In the case of this compound, which is derived from a symmetrical ketone (4-piperidone), this aspect is not relevant to its formation but the principles of kinetic versus thermodynamic control can apply to its subsequent reactions.

In photocyclization reactions of N-aryl enamines, kinetic studies have shown that the decay of the zwitterionic intermediate follows first-order kinetics. acs.org The activation energies for these processes can be determined from the temperature dependence of the rate constants.

Table 2: Hypothetical Kinetic Parameters for the Reaction of an N-Aryl Enamine

| Reaction Step | Parameter | Value | Conditions | Reference |

| Ring Closure (3EA* -> 3ZW*) | Rate Constant (k2) | ~10^8 s^-1 | Diethyl Ether | acs.org |

| Zwitterion Decay ('ZW -> Product) | Activation Energy (Ea) | 5-10 kcal/mol | Diethyl Ether | acs.org |

This table provides representative kinetic data for a related N-aryl enamine system to illustrate the expected order of magnitude for the processes involving this compound.

A key reactive intermediate in many reactions of this compound is the corresponding iminium ion. This species is formed upon protonation or alkylation of the enamine at the α-carbon. masterorganicchemistry.com The iminium ion is a powerful electrophile and is central to the mechanism of the Stork enamine reaction and hydrolysis back to the parent carbonyl compound. The trapping of iminium ions with various nucleophiles is a common strategy in organic synthesis. researchgate.net

In photochemical reactions of N-aryl enamines, zwitterionic intermediates have been proposed and, in some cases, detected using techniques like flash photolysis. acs.org These intermediates are short-lived and their decay kinetics can be studied to provide insight into the reaction mechanism. The structure of these intermediates is crucial for understanding the stereochemical outcome of the photocyclization.

In oxidation reactions, radical cations of the amine can be formed as initial intermediates. These can then undergo further reactions to form the final products. Spectroscopic techniques such as electron spin resonance (ESR) can sometimes be used to detect and characterize such radical intermediates.

Steric and Electronic Influences of Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic nature of substituents on both the N-phenyl ring and the benzhydryl group. These substituents can modulate the electron density of the exocyclic double bond and the nitrogen atom, as well as impose steric constraints that dictate the feasibility and outcome of chemical reactions.

The exocyclic double bond in this compound is a key reactive site. Its reactivity towards electrophilic addition is influenced by the electronic properties of the substituents on the two phenyl rings of the benzhydryl group. Electron-donating groups (EDGs) on these rings, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the double bond, making it more nucleophilic and thus more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, rendering the double bond less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions.

The steric bulk of substituents on the benzhydryl group also plays a critical role. Large, bulky substituents can hinder the approach of reagents to the double bond, slowing down reaction rates or even preventing reactions from occurring. This steric hindrance can also influence the stereochemical outcome of additions to the double bond.

On the other hand, substituents on the N-phenyl ring primarily exert their electronic influence on the nitrogen atom of the piperidine ring. EDGs on the N-phenyl ring increase the basicity and nucleophilicity of the nitrogen atom, which can be a site for quaternization or other reactions involving the lone pair of electrons. EWGs on this ring have the opposite effect, decreasing the nitrogen's basicity.

A theoretical investigation into the electronic properties and reactivity of related substituted phenyl derivatives has shown that electron-donating groups significantly increase the proton affinity and molecular softness, indicating increased chemical reactivity. In contrast, electron-withdrawing groups show less consistent behavior but generally decrease reactivity towards electrophiles. While this study was not on this compound itself, the general principles are applicable.

| Substituent Position | Substituent Type | Predicted Effect on Double Bond Reactivity (towards Electrophiles) | Predicted Effect on Nitrogen Nucleophilicity |

|---|---|---|---|

| Benzhydryl Phenyl Rings | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | No direct effect |

| Benzhydryl Phenyl Rings | Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | No direct effect |

| N-Phenyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | No direct effect | Increase |

| N-Phenyl Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | No direct effect | Decrease |

Regioselectivity and Stereoselectivity Control in Chemical Transformations

The control of regioselectivity and stereoselectivity is a cornerstone of modern synthetic chemistry, and the transformations of this compound present interesting challenges and opportunities in this regard. The presence of a tetrasubstituted exocyclic double bond and the potential for chirality in the molecule make the selective formation of a single product a non-trivial task.

In the context of addition reactions to the exocyclic double bond, regioselectivity is generally not a concern as the double bond is symmetrically substituted with two phenyl groups. However, if the two phenyl rings of the benzhydryl group bear different substituents, the addition of an unsymmetrical reagent could, in principle, lead to two different regioisomers. The directing effect would be governed by the electronic nature of the substituents, with the more electron-donating group stabilizing a partial positive charge on the adjacent carbon atom during an electrophilic addition.

Stereoselectivity is a more pertinent issue in the reactions of this compound. Addition reactions to the prochiral exocyclic double bond can lead to the formation of a new stereocenter at the 4-position of the piperidine ring. The facial selectivity of such additions (i.e., whether the reagent attacks from the top or bottom face of the double bond) can be influenced by several factors.

The steric bulk of the N-phenyl group and any substituents on it can direct the incoming reagent to the less hindered face of the molecule. Furthermore, the use of chiral catalysts or reagents can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. For instance, in the hydrogenation of the exocyclic double bond, the use of a chiral transition metal catalyst could lead to the formation of a single enantiomer of the corresponding 4-benzhydryl-1-phenylpiperidine.

In the synthesis of substituted piperidines, stereoselective methods such as the Mannich reaction have been employed to control the stereochemical outcome. These methods can be categorized into chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based approaches. While not directly applied to this compound in the reviewed literature, these principles could be adapted for its stereoselective transformations.

| Reaction Type | Potential Stereochemical Outcome | Method for Stereocontrol |

|---|---|---|

| Catalytic Hydrogenation | Formation of a single enantiomer of 4-benzhydryl-1-phenylpiperidine | Use of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with a chiral ligand) |

| Epoxidation | Formation of a single enantiomer of the corresponding spiro-epoxide | Use of a chiral epoxidizing agent (e.g., Sharpless asymmetric epoxidation conditions) |

| Diels-Alder Reaction (if the double bond acts as a dienophile) | Formation of diastereomeric products with controlled stereochemistry | Use of a chiral Lewis acid catalyst to control facial selectivity |

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzhydrylidene 1 Phenylpiperidine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides a precise molecular formula, distinguishing between compounds with the same nominal mass. For 4-Benzhydrylidene-1-phenylpiperidine (C₂₄H₂₃N), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the major fragmentation pathways are predicted to involve cleavage at the piperidine (B6355638) ring and the bonds connecting the phenyl and benzhydrylidene moieties.

Predicted Fragmentation Pathways:

Loss of the N-phenyl group: Cleavage of the C-N bond can lead to a fragment corresponding to the benzhydrylidene-piperidine cation.

Piperidine Ring Opening: A common pathway for piperidine derivatives involves retro-Diels-Alder or other ring-opening fragmentations.

Benzhydryl Cation Formation: Cleavage of the exocyclic double bond can generate the stable diphenylmethyl (benzhydryl) cation ([C₁₃H₁₁]⁺), which is often a prominent peak in the spectra of related compounds.

Tropylium Ion Formation: Rearrangement and fragmentation of the phenyl rings can lead to the formation of the tropylium ion ([C₇H₇]⁺).

The table below outlines the expected high-resolution mass spectrometry data for the parent compound.

| Ion/Fragment | Molecular Formula | Calculated m/z | Description |

| [M+H]⁺ | C₂₄H₂₄N⁺ | 326.1903 | Protonated molecular ion |

| [M-C₆H₅]⁺ | C₁₈H₁₈N⁺ | 248.1434 | Loss of the N-phenyl group |

| [C₁₃H₁₁]⁺ | C₁₃H₁₁⁺ | 167.0855 | Benzhydryl cation |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings and the aliphatic protons of the piperidine ring. The ¹³C NMR spectrum will similarly display unique resonances for the aromatic, vinylic (exocyclic C=C), and aliphatic carbons.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | 115 - 150 |

| Benzhydrylidene Phenyl-H | 7.2 - 7.6 | 125 - 145 |

| Piperidine-H (α to N) | 3.0 - 3.5 | ~50 - 55 |

| Piperidine-H (β to N) | 2.5 - 2.8 | ~28 - 35 |

| Vinylic Carbon (C=CPh₂) | - | ~120 - 130 |

| Quaternary Carbon (C=C) | - | ~135 - 145 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.edunih.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons at the C2/C6 and C3/C5 positions of the piperidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu It is invaluable for connecting different spin systems. For example, HMBC would show correlations from the piperidine protons at C3/C5 to the quaternary vinylic carbon of the benzhydrylidene group, and from the C2/C6 protons to the carbons of the N-phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is critical for determining stereochemistry and conformation. NOESY could reveal spatial proximity between the protons on the N-phenyl ring and the C2/C6 protons of the piperidine ring, providing insight into the molecule's preferred conformation in solution.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers detailed insights into the structure, packing, and dynamics in the crystalline state. researchgate.netdur.ac.uk This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements lead to distinct chemical environments for the carbon and nitrogen atoms, resulting in different chemical shifts in ¹³C and ¹⁵N ssNMR spectra. This allows for the identification and quantification of different polymorphic forms in a sample.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material, which is crucial for pharmaceutical development.

Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are sensitive to internuclear distances and can provide information about intermolecular contacts, such as C-H···π interactions, which dictate the crystal packing.

While specific ssNMR studies on this compound are not prominently reported, the technique remains a vital, non-destructive method for the comprehensive characterization of its solid forms. nih.gov

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise atomic positions in three-dimensional space. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and providing a detailed picture of the molecule's conformation in the solid state.

For a derivative of this compound, an SCXRD analysis would be expected to reveal:

Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov SCXRD would confirm this and quantify any distortions from an ideal chair geometry.

Molecular Geometry: The analysis would provide precise measurements of the exocyclic C=C double bond and the planarity of the phenyl rings.

Crystal Packing: The data would show how individual molecules are arranged in the unit cell and reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.

The table below shows representative crystallographic data that might be obtained for a derivative of this compound class.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.89 |

| b (Å) | 9.28 |

| c (Å) | 19.18 |

| β (°) | 92.50 |

| Volume (ų) | 2293.7 |

| Z (molecules/cell) | 4 |

Data presented are illustrative for piperidine derivatives and not specific to this compound. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for confirming the presence of specific structural motifs. mdpi.com

For this compound, the key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations from the aromatic rings and the exocyclic double bond are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the 1250-1020 cm⁻¹ region.

Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution patterns on the aromatic rings.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | C-H (piperidine) | 2950 - 2800 |

| Aromatic C=C Stretch | C=C (aromatic) | 1600 - 1450 |

| Alkene C=C Stretch | C=C (exocyclic) | ~1650 |

| C-N Stretch | C-N (tertiary amine) | 1250 - 1020 |

| Aromatic C-H Bend | Ar-H (out-of-plane) | 900 - 675 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a stereocenter is introduced into the molecule—for instance, by adding a substituent to the piperidine ring or creating atropisomerism—the resulting enantiomers can be studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer, exhibiting mirror-image relationships.

Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for a quantitative assessment of the enantiomeric purity of a sample.

Absolute Configuration: The absolute configuration (R or S) of a chiral derivative can often be determined by comparing its experimental CD spectrum to that predicted by quantum-mechanical calculations. americanlaboratory.comnih.gov A match between the signs and relative intensities of the experimental and calculated Cotton effects allows for a confident assignment of the stereocenter's configuration. rsc.orgmtoz-biolabs.com This approach has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples. americanlaboratory.com

Therefore, while inapplicable to the parent compound, chiroptical spectroscopy is a crucial tool for the stereochemical characterization of any chiral derivatives of this compound.

Computational Chemistry and Theoretical Modeling of 4 Benzhydrylidene 1 Phenylpiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a deep understanding of a molecule's electronic landscape.

A detailed conformational energy landscape would map the relative energies of different conformers, identifying the global minimum and low-energy transition states between them. This is particularly important for understanding how the molecule might interact with biological targets.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For 4-Benzhydrylidene-1-phenylpiperidine, FMO analysis would highlight the regions of the molecule most likely to participate in electron donation (nucleophilic) and acceptance (electrophilic).

Furthermore, mapping the electrostatic potential and calculating atomic charges would reveal the distribution of electron density across the molecule, identifying polar regions and potential sites for intermolecular interactions.

Theoretical calculations can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the transition state structures and calculate the activation energies, providing insights into reaction mechanisms and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While QM methods provide detailed electronic information, Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics of a molecule over time, especially in a solvent environment. MD simulations would reveal how the piperidine (B6355638) ring and its substituents move and flex in solution, providing a more realistic picture of its behavior than a static, gas-phase QM calculation. These simulations are also crucial for understanding how solvent molecules arrange themselves around the solute and the energetic contributions of solvation.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of a synthesized compound and to interpret experimental findings.

Development of Structure-Reactivity and Structure-Property Relationships through Computational Methods

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl rings) and calculating various electronic and structural parameters, it is possible to develop Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). These models can then be used to predict the properties or activities of new, unsynthesized analogues, thereby guiding experimental efforts.

Exploration of 4 Benzhydrylidene 1 Phenylpiperidine in Research Applications: Organic Synthesis and Materials Science

Role as a Privileged Scaffold, Ligand, or Chiral Auxiliary in Catalysis

A comprehensive review of scientific literature indicates that 4-benzhydrylidene-1-phenylpiperidine has not been extensively studied or established as a privileged scaffold, ligand, or chiral auxiliary in catalysis. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, a concept widely applied in medicinal chemistry. For instance, the related benzoylpiperidine fragment is recognized as a privileged structure in drug design. nih.gov Similarly, the broader 4-phenylpiperidine (B165713) scaffold is the foundational structure for a variety of pharmacologically active agents. wikipedia.orgnih.govthermofisher.com

In the realm of catalysis, ligands play a crucial role by binding to a central metal atom to form a catalytically active complex. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. While the piperidine (B6355638) motif itself is a common component in the design of ligands and chiral auxiliaries, specific research detailing the application of this compound for these purposes is not prominent in the available literature.

Utilization as a Key Building Block in the Synthesis of Complex Organic Architectures

The utility of this compound as a key building block in the total synthesis of complex organic architectures is not widely documented. The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, making the synthesis of substituted piperidines a significant focus of organic chemistry. nih.govportico.org Methodologies for piperidine synthesis are diverse, often involving cyclization strategies, hydrogenation of pyridine (B92270) precursors, or the functionalization of pre-existing piperidine rings. news-medical.net

While new and efficient methods for creating complex piperidines are continually being developed, such as modular approaches that combine biocatalysis and cross-coupling reactions, specific examples employing this compound as a starting synthon for more elaborate molecules are not frequently reported in peer-reviewed studies. news-medical.net Its structural complexity might render it more of a target molecule itself rather than a starting material for further elaboration in many contexts.

Contribution to the Development of Novel Synthetic Methodologies

There is limited evidence to suggest that this compound has played a significant role in the development of novel synthetic methodologies. Research in this area typically focuses on the creation of new reactions or strategies to access important classes of compounds. For example, novel methods for the synthesis of piperidine derivatives, such as those involving formal [4+2] cycloadditions or photoredox/nickel dual catalysis, are continually emerging. nih.gov

A search of the chemical literature and patent databases does not indicate that this compound has been a key substrate or product that has driven the innovation of new synthetic methods. elsevier.com However, the synthesis of related structures, such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, has been established through methods like the dehydration of benzhydryl alcohols, which could be applicable. nih.gov

Investigation in Polymer Chemistry, Supramolecular Chemistry, and Advanced Functional Materials Research

The investigation of this compound in polymer chemistry, supramolecular chemistry, and advanced functional materials is an area with minimal specific documentation. Piperidine-containing polymers are being explored for applications such as proton exchange membranes in fuel cells, where the nitrogen atom can play a key role in proton conduction. nih.gov The synthesis of such polymers can involve the polymerization of piperidine-based monomers or the post-polymerization functionalization of a polymer backbone. nih.gov

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. While scaffolds like 1,3,5-triazine (B166579) are used as building blocks for oligomers in this field, similar applications for this compound have not been reported. mdpi.com The introduction of sterically bulky diarylmethyl-based ligands (containing a benzhydryl group) has been a strategy in the development of catalysts for olefin polymerization to create functionalized polyolefins. nih.gov This suggests that the benzhydryl moiety of this compound could, in principle, be of interest for imparting specific properties in materials science, though this remains a hypothetical application without direct supporting research.

| Research Area | Status of Investigation for this compound |

| Polymer Chemistry (as a monomer) | No significant data available |

| Supramolecular Chemistry | No significant data available |

| Advanced Functional Materials | No significant data available |

Application in Photophysical and Photochemical Research as a Probe or Fluorophore

The most promising area of research application for this compound is in photophysical and photochemical studies. This potential stems from its benzhydrylidene core, which is structurally analogous to tetraphenylethylene (B103901) (TPE), a cornerstone molecule in the field of aggregation-induced emission (AIE). rsc.org AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is generally attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. rsc.org

Derivatives of TPE are widely explored as fluorescent probes, sensors, and in optoelectronic devices. rsc.org Given that this compound contains the TPE-like core, it is a strong candidate for exhibiting AIE properties.

Table of Potential Photophysical Properties Based on TPE Analogy

| Property | Description | Potential Relevance to this compound |

|---|---|---|

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in aggregated state compared to solution. | The benzhydrylidene group may confer AIE characteristics. |

| Solvatochromism | Change in emission color with varying solvent polarity. | The molecule's dipole moment could lead to solvatochromic shifts. |

| Mechanochromism | Change in fluorescence color upon application of mechanical force. | TPE derivatives often show mechanochromic luminescence due to changes in molecular packing. rsc.org |

| Photocyclization | UV irradiation can induce a cyclization reaction to form a phenanthrene-type structure. | TPE and its derivatives are known to undergo photocyclization, a property that could be present in this compound. elsevier.com |

Research on TPE derivatives has shown that they can undergo efficient photocyclization reactions under UV light, leading to the formation of 9,10-diphenylphenanthrene (B1615557) structures. elsevier.com This photochemical reactivity can be harnessed for applications such as high-density optical data storage. The kinetics of these photoreactions are influenced by the mobility of the phenyl rings. elsevier.com It is plausible that this compound could undergo similar photochemical transformations, making it a molecule of interest for photoswitchable materials.

Advanced Analytical Methodologies for Research Oriented Characterization of 4 Benzhydrylidene 1 Phenylpiperidine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Mixture Separation, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of non-volatile synthetic compounds like 4-Benzhydrylidene-1-phenylpiperidine. It is widely used for determining the purity of final products, separating components in a mixture, and monitoring the progress of a chemical reaction.

Developing a robust HPLC method is critical for accurate and precise quantification. For N-phenylbenzamide derivatives, a related class of compounds, a reversed-phase HPLC method has been successfully developed, which can be adapted for this compound. researchgate.net The process involves a systematic approach to optimizing separation conditions.

Key Steps in Method Development:

Column Selection: A C18 column is a common starting point for non-polar to moderately polar analytes. Columns like the Agilent Eclipse XDB-C18 (5 μm, 4.6×150 mm) or Gemini C18 (5 μm, 250 × 4.6 mm) are frequently used for piperidine (B6355638) derivatives. nih.govrsc.org

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol, is used. nih.gov The ratio is adjusted to achieve optimal retention time and peak shape. For instance, a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or 0.05% formic acid) is common for piperidine-based compounds. nih.govrsc.org Isocratic elution (constant mobile phase composition) is preferred for simplicity, while gradient elution (varied composition) is used for complex samples containing compounds with a wide range of polarities. nih.gov

Detector and Wavelength Selection: Given the aromatic nature of this compound, a UV-Vis detector is suitable. The wavelength for detection is chosen based on the compound's maximum absorbance, often determined by running a UV scan. Wavelengths such as 210 nm, 240 nm, and 254 nm are commonly monitored for aromatic compounds. nih.govrsc.org

Method Validation: Once developed, the method is validated according to ICH guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Linearity: A linear relationship between the peak area and the concentration of the analyte over a specified range. For similar compounds, linearity has been established over a concentration range of 10-100 μg/mL with a high correlation coefficient (r² > 0.999). researchgate.net

Precision: The closeness of repeated measurements, expressed as the relative standard deviation (RSD). RSD values below 2% are generally considered acceptable. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. nih.gov

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components like impurities or degradation products. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition | Source |

| Instrument | Agilent Technologies 1260/1290 Infinity II | nih.gov |

| Column | Gemini C18 (5 μm, 250 × 4.6 mm) | nih.gov |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile (MeCN) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV-VIS at 210, 254, 280 nm | nih.gov |

| Temperature | 30 °C | rsc.org |

While this compound itself is achiral, its analogues can possess stereogenic centers. For these chiral analogues, determining the enantiomeric excess (ee) is crucial, as enantiomers often exhibit different biological activities. mdpi.com Chiral HPLC is the most widely used technique for this purpose. mdpi.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven effective for resolving racemic mixtures of 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov The choice between different CSPs can be complementary, with one column providing better resolution where another fails. nih.gov

Kinetic resolution studies of N-Boc-2-aryl-4-methylenepiperidines have successfully used chiral stationary-phase HPLC to confirm high enantiomeric ratios (e.g., 99:1). whiterose.ac.uk The development of a chiral separation method involves screening various CSPs and mobile phases (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) to find the optimal conditions for baseline separation of the enantiomeric peaks. nih.govsemanticscholar.org

Table 2: Chiral Stationary Phases for Piperidine Analogue Resolution

| Chiral Stationary Phase | Application | Source |

| Chiralcel OD | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines | nih.gov |

| Chiralcel OJ | Complementary resolution to Chiralcel OD for piperidine derivatives | nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may have limited volatility, GC-MS is highly effective for identifying volatile impurities, byproducts, or specific derivatives. It is also used for the unambiguous identification of closely related compounds in forensic applications. dea.gov

In a typical GC-MS analysis, the sample is first vaporized and separated based on boiling point and interaction with the GC column's stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for structural elucidation and identification by comparison with spectral libraries. nih.govresearchgate.net

For piperazine (B1678402) isomers, which are structurally related to piperidines, GC-MS analysis reveals characteristic fragmentation patterns. nih.govnih.gov For example, cleavage within the piperazine ring is a common fragmentation pathway. nih.gov Similar fragmentation patterns would be expected for this compound, involving the piperidine ring and the benzhydryl and phenyl substituents. In some cases, derivatization with reagents like perfluoroacylating agents can be used to improve volatility and chromatographic properties, although it may not always provide additional fragments for discrimination between isomers. nih.gov

Table 3: Typical GC-MS Operating Conditions for Analysis of Piperidine-Related Compounds

| Parameter | Condition | Source |

| GC Column | Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium at 1.0 mL/min | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.govnih.gov |

Electrochemical Techniques for Redox Characterization and Electron Transfer Studies

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox properties of molecules. These techniques can provide valuable information about the oxidation and reduction potentials of this compound, offering insights into its electron transfer capabilities and potential metabolic pathways.

Studies on N-substituted-4-piperidone curcumin (B1669340) analogs have demonstrated the utility of these techniques. mdpi.com Using a three-electrode system in an electrolytic medium (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate), the electrochemical behavior can be investigated. mdpi.com

Cyclic Voltammetry (CV): In CV, the potential is swept linearly to a set value and then reversed. The resulting voltammogram provides information on the redox potentials and the reversibility of the electron transfer process. For related piperidone analogs, CV studies have shown irreversible oxidation processes that are diffusion-controlled. mdpi.com

Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis.

The electrochemical oxidation of N-substituted-4-piperidone analogs was found to involve a two-electron transfer process. mdpi.com Similar studies on this compound could elucidate its susceptibility to oxidation or reduction, which is relevant in understanding its stability and potential interactions in biological systems. The presence of the electron-rich diphenylmethylene and phenyl groups would likely influence the compound's redox behavior. Research on phthalocyanines substituted with 1-benzylpiperidine-4-oxy groups also highlights the use of CV to investigate both ligand-based and metal-based redox processes. bohrium.com

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability in Research Contexts

Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound, including its thermal stability, melting point, and phase transitions. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine the melting point, which is a key indicator of purity. A sharp melting peak suggests a high-purity crystalline substance, while a broad peak may indicate impurities or an amorphous solid. DSC can also detect other phase transitions, such as polymorphic transformations or glass transitions. For many piperidine derivatives, a sharp melting point is reported as a key physical property. sigmaaldrich.comsigmaaldrich.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. The TGA thermogram provides a quantitative measure of mass loss, which can help to identify the presence of residual solvents or to understand the decomposition pattern of the molecule.

Together, DSC and TGA provide a comprehensive thermal profile of this compound, which is essential data for handling, storage, and formulation in a research context. nih.gov

Future Research Perspectives and Emerging Avenues for 4 Benzhydrylidene 1 Phenylpiperidine

Identification of Unexplored Synthetic Pathways and Methodological Innovations

While established methods for synthesizing phenylpiperidine derivatives exist, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies for 4-Benzhydrylidene-1-phenylpiperidine and its analogues.

Novel Catalytic Systems: Exploration into novel catalytic systems, such as those employing earth-abundant metals or photoredox catalysis, could offer new pathways. For instance, the gold(I)-catalyzed intramolecular dearomatization/cyclization reactions used for other piperidines could be adapted. mdpi.com

Cascade Reactions: The development of one-pot cyclization/reduction cascade reactions, which have been successfully used for other halogenated amides to form piperidines, presents an opportunity for methodological innovation. mdpi.com

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and facilitate scalable synthesis, which is crucial for producing libraries of derivatives for screening.

Alternative Coupling Strategies: Beyond traditional methods like the dehydration of benzhydryl alcohols and Suzuki couplings that have been used for structurally similar compounds nih.gov, exploring alternative cross-coupling reactions could provide access to a wider range of derivatives. Intramolecular radical cyclization of 1,6-enynes, for example, has been shown to produce polysubstituted alkylidene piperidines and could be a novel approach. mdpi.com

Rational Design and Synthesis of Advanced Derivatives with Tailored Chemical Functionality

The rational design of new derivatives based on the this compound core is a key area for future research. By systematically modifying its structure, derivatives with highly specific and improved functionalities can be achieved.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental. By synthesizing and evaluating a series of analogues with systematic structural modifications, researchers can elucidate the key structural features required for specific biological activities. This approach has been successful in developing potent and selective opioid receptor agonists from related phenylpiperidine scaffolds. nih.govnih.gov

Bioisosteric Replacement: The principle of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be employed to optimize activity and pharmacokinetic properties. For example, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov

Target-Oriented Synthesis: As new biological targets are identified, derivatives can be specifically designed to interact with them. For example, derivatives of 1-phenylpiperidine (B1584701) have recently been developed as inhibitors of the β-catenin/BCL9 interaction, a target in cancer therapy. nih.gov This suggests that the this compound scaffold could be similarly modified to target protein-protein interactions.

Privileged Structure-Based Design: The phenylpiperidine motif is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds. nih.gov This knowledge can be leveraged to design new derivatives targeting a wide range of receptors and enzymes, including serotoninergic and dopaminergic receptors. nih.govnih.gov

Deeper Integration of Advanced Computational and Theoretical Approaches for Mechanistic Insight

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process and providing deep mechanistic insights into the behavior of molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR): Nonlinear QSAR studies, potentially using neural networks, can be employed to build predictive models that correlate the structural features of derivatives with their biological activities. nih.gov Such models can guide the design of new compounds with enhanced potency and selectivity. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of this compound and its derivatives within the active site of a biological target. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex, reveal key interactions, and understand the conformational dynamics that influence binding. nih.gov

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential lead compounds. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the molecule, predict reaction mechanisms for its synthesis, and understand the nature of non-covalent interactions that govern its binding to biological targets.

Expansion into Novel Research Applications in Interdisciplinary Chemical Sciences

The unique structural features of this compound make it a candidate for a variety of applications beyond its traditionally explored roles.

Neurodegenerative Diseases: Given that phenylpiperidine derivatives have been investigated as dopamine (B1211576) receptor ligands nih.gov, there is potential to explore derivatives of this compound for applications in neurodegenerative diseases like Parkinson's or Huntington's disease. Pridopidine, a 4-phenylpiperidine (B165713) derivative, acts as a dopaminergic stabilizer. nih.gov

Oncology: Recent research has shown that certain 1-phenylpiperidine derivatives can inhibit the Wnt/β-catenin signaling pathway by disrupting the β-catenin/BCL9 interaction, showing efficacy in tumor models. nih.gov This opens a new and exciting avenue for designing this compound-based anti-cancer agents.

Chemical Biology Probes: Derivatives of this compound could be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes. These tools would be invaluable for studying biological systems, identifying new protein targets, and elucidating mechanisms of action in living cells.

Materials Science: The rigid benzhydrylidene group combined with the flexible piperidine (B6355638) ring could impart interesting photophysical or liquid crystalline properties. Exploration in this area could lead to applications in organic electronics or advanced materials.

Development of Advanced Analytical Tools for Enhanced Characterization and Mechanistic Insight

To support the exploration of new synthetic pathways and applications, the development and application of advanced analytical techniques are crucial for detailed characterization and a deeper understanding of reaction mechanisms.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) are essential for the structural elucidation of novel derivatives and their metabolites. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming elemental compositions. Gas chromatography-mass spectrometry (GC-MS) is a standard tool for identifying and differentiating closely related compounds. dea.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routine, advanced 2D NMR techniques like COSY, HSQC, and HMBC are critical for unambiguous structure determination of complex derivatives. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, aiding in stereochemical assignments.

Chiral Chromatography: For the synthesis of enantiomerically pure derivatives, the development of robust chiral separation methods using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential for both analytical and preparative scale separations.

In-situ Spectroscopic Techniques: The use of in-situ monitoring techniques, such as ReactIR (FTIR) or Raman spectroscopy, can provide real-time information about reaction kinetics and intermediates. This data is invaluable for optimizing reaction conditions and understanding complex reaction mechanisms.

Q & A

Q. Advanced

Catalyst screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity.

Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., polymerization) .

Byproduct profiling : Use LC-MS to track impurities and adjust stoichiometry/reactant purity (>99%) .

How can researchers evaluate the biological activity of this compound against neurological targets?

Q. Advanced

Receptor binding assays : Screen for affinity at opioid or sigma receptors using radioligand displacement (e.g., [³H]-DAMGO for μ-opioid) .

Functional studies : Measure cAMP inhibition in CHO cells transfected with target receptors.

In vivo models : Assess analgesic efficacy in rodent tail-flick tests, controlling for metabolic stability via hepatic microsome assays .

What storage conditions ensure the stability of this compound over extended periods?

Basic

Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. For solutions, use anhydrous solvents (e.g., DMSO) and avoid freeze-thaw cycles. Stability monitoring via quarterly HPLC analysis is recommended, as degradation products may form after 6–12 months .

Which analytical techniques characterize degradation products of this compound under varying pH conditions?

Q. Advanced